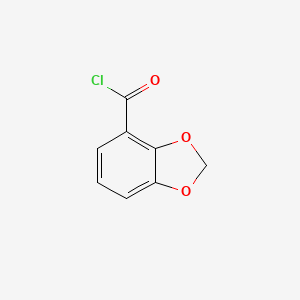

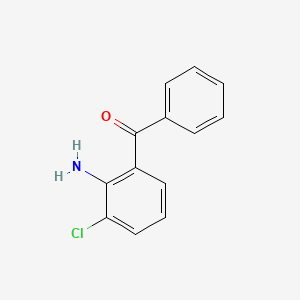

(2-Amino-3-chlorophenyl)(phenyl)methanone

Übersicht

Beschreibung

The compound "(2-Amino-3-chlorophenyl)(phenyl)methanone" is a chemical entity that has been the subject of various research studies. It serves as a precursor or a structural motif in the synthesis of more complex molecules, such as Schiff base derivatives, azo dyes, and thiazolyl methanone derivatives. These studies have explored the synthesis, characterization, and potential applications of compounds derived from "(2-Amino-3-chlorophenyl)(phenyl)methanone" .

Synthesis Analysis

The synthesis of derivatives of "(2-Amino-3-chlorophenyl)(phenyl)methanone" involves various chemical reactions, including the formation of Schiff bases and azo dyes. For instance, Schiff base derivatives have been synthesized and characterized using NMR, single-crystal X-ray diffraction, and density functional theory (DFT) calculations . Similarly, an azo dye derivative has been synthesized for the formation of a Fe (III) complex, characterized by several spectroscopic techniques . These studies demonstrate the versatility of "(2-Amino-3-chlorophenyl)(phenyl)methanone" as a building block for complex molecules.

Molecular Structure Analysis

The molecular structure of the synthesized compounds is determined using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystal packing and intermolecular interactions . DFT calculations complement these experimental techniques by optimizing the geometry and analyzing the molecular orbitals of the compounds . These analyses reveal the influence of substituents on the molecular structure and properties of the derivatives.

Chemical Reactions Analysis

The chemical reactivity of the derivatives of "(2-Amino-3-chlorophenyl)(phenyl)methanone" is influenced by the nature of the substituents and the molecular framework. For example, the presence of electron-withdrawing or electron-donating groups can significantly affect the reactivity patterns of these compounds . The studies also discuss the formation of specific ring motifs and the role of weak intermolecular interactions in crystal packing .

Physical and Chemical Properties Analysis

The physical and chemical properties of the derivatives are characterized by a range of techniques, including IR, UV-Visible, and Mossbauer spectral studies, as well as molar conductance and magnetic susceptibility measurements . Thermo gravimetric analysis is used to assess the thermal stability of the complexes . The HOMO-LUMO energy gap is investigated to understand the thermodynamic stability and reactivity of the compounds . These properties are crucial for determining the potential applications of the compounds in various fields, such as materials science and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Crystal and Molecular Structures

- Research on similar compounds, like 2-aminothiophene derivatives, has focused on their crystal and molecular structures. These compounds, which are potential allosteric enhancers at the human A1 adenosine receptor, exhibit specific crystallization patterns and intramolecular hydrogen bonding influencing molecular conformation (Kubicki et al., 2012).

Synthesis and Characterization

- The synthesis and characterization of Fe (III) complex with an azo dye derived from (2-Amino-5-Chlorophenyl) phenyl methanone has been explored. This involves elemental analysis, IR, UV-Visible and Mossbauer spectral studies, along with thermal stability assessments (Mini et al., 2013).

Density Functional Theory and Docking Studies

- Novel compounds related to (2-Amino-3-chlorophenyl)(phenyl)methanone have been synthesized and analyzed using density functional theory (DFT) and molecular docking studies. These studies provide insights into the antibacterial activity of the compounds (Shahana & Yardily, 2020).

Antiinflammatory Activity

- A series of 4-aminobenzophenones, including derivatives of (2-Amino-3-chlorophenyl)(phenyl)methanone, were synthesized and shown to have high antiinflammatory activity. These compounds were effective in inhibiting the release of proinflammatory cytokines (Ottosen et al., 2003).

Synthesis and Biological Activity Evaluation

- Methanone derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities. The study includes the preparation of various derivatives and their spectral characterization (Thirunarayanan, 2016).

Eigenschaften

IUPAC Name |

(2-amino-3-chlorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPSDGBPFXACKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497492 | |

| Record name | (2-Amino-3-chlorophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-3-chlorophenyl)(phenyl)methanone | |

CAS RN |

5621-66-9 | |

| Record name | (2-Amino-3-chlorophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-chlorobenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS3G2YD8QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1281287.png)

![2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde](/img/structure/B1281305.png)

![Thieno[2,3-b]pyridin-4-ol](/img/structure/B1281308.png)

![1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1281312.png)